molecular formula C8H6Cl3FO B1404422 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene CAS No. 1404195-05-6

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene

Cat. No.: B1404422
CAS No.: 1404195-05-6
M. Wt: 243.5 g/mol
InChI Key: YUOVAQADPXPSNF-UHFFFAOYSA-N
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Description

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene is an organic compound characterized by the presence of a fluorine atom, a methyl group, and a trichloromethoxy group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trichloroisocyanuric acid (TCCA) or N-fluorobenzenesulfonimide (NFSI) as reagents in combination with a fluoride source such as XtalFluor-E ([Et2NSF2]BF4) . The reaction conditions often require a controlled environment with specific temperature and solvent conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene may involve large-scale reactions using similar reagents and conditions as described above. The process is optimized for efficiency, cost-effectiveness, and safety, often involving continuous flow reactors and automated systems to monitor and control the reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various fluorinated or trichloromethoxy-substituted derivatives, while coupling reactions can produce complex aromatic compounds.

Scientific Research Applications

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Fluoro-1-methyl-2-(trichloromethoxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance the compound’s stability and bioavailability, while the trichloromethoxy group can influence its lipophilicity and membrane permeability .

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-2-methyl-1-(trichloromethoxy)benzene
  • 4-Fluoro-1-methyl-2-(trifluoromethoxy)benzene
  • 4-Fluoro-1-methyl-2-(dichloromethoxy)benzene

Uniqueness

4-Fluoro-1-methyl-2-(trichloromethoxy)benzene is unique due to the specific combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of both fluorine and trichloromethoxy groups can enhance its stability and reactivity compared to similar compounds, making it a valuable intermediate in organic synthesis and a potential candidate for various applications .

Properties

IUPAC Name

4-fluoro-1-methyl-2-(trichloromethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl3FO/c1-5-2-3-6(12)4-7(5)13-8(9,10)11/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUOVAQADPXPSNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)OC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl3FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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